
Dothiepin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dothiepin-d3 is the deuterium labeled version of Dothiepin . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .Molecular Structure Analysis
The molecular formula of Dothiepin-d3 is C19H18D3NS . The molecular weight is 298.46 .Chemical Reactions Analysis
The oxidation reaction of the drug with alkaline potassium permanganate has been studied . The reaction of Dothiepin hydrochloride with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of 0.1 mol L −1 sodium bicarbonate has also been investigated .Physical And Chemical Properties Analysis
Dothiepin-d3 is a pale yellow semi-solid . It is slightly soluble in Chloroform, DMSO, and Methanol .Applications De Recherche Scientifique
Neurology Research
Dothiepin-d3 is utilized in neurology research as a reference standard for the parent compound, Dothiepin, which is an antidepressant medication . Its deuterium-labeled form allows for precise tracking in pharmacokinetic and metabolic studies, aiding in understanding the drug’s behavior within the nervous system.
Cardiology
In cardiology, Dothiepin has been employed in the management of prolonged vasovagal syncope . Dothiepin-d3, by extension, can be used in research to explore its effects on cardiac function and its potential to prevent recurrent asystolic pauses, which are significant in the study of syncope and related disorders.
Pharmacodynamics
Dothiepin-d3 serves as a tool in pharmacodynamics to investigate the effects and mechanisms of Dothiepin’s action. Researchers can use it to study the interaction with neurotransmitters and receptors, providing insights into the development of new therapeutic interventions for depression and anxiety disorders.
Pharmacokinetics
The stable isotope labeling of Dothiepin-d3 makes it invaluable in pharmacokinetic studies. It allows for the detailed analysis of the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles . This is crucial for optimizing dosing regimens and minimizing potential side effects.
Analytical Chemistry
In analytical chemistry, Dothiepin-d3 is used to create calibration curves for quantitative assays . It helps in the accurate measurement of Dothiepin in biological samples, ensuring the reliability of the analytical methods employed in clinical and research settings.
Drug Development
Dothiepin-d3’s role in drug development is significant. It aids in the identification of metabolites and helps in elucidating metabolic pathways. This information is essential for predicting drug interactions and enhancing the safety profile of new antidepressant candidates.
Mécanisme D'action
Target of Action
Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .
Mode of Action
Dothiepin-d3 acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .
Biochemical Pathways
The action of Dothiepin-d3 primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, Dothiepin-d3 prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of Dothiepin-d3’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .
Action Environment
The action, efficacy, and stability of Dothiepin-d3 can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of Dothiepin-d3 as well.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-TVUQWVDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dothiepin-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

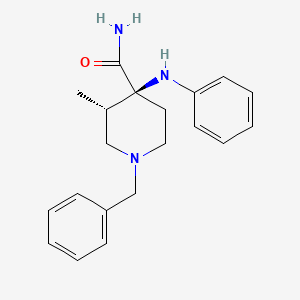

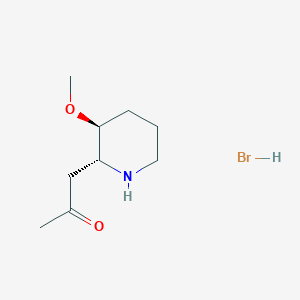
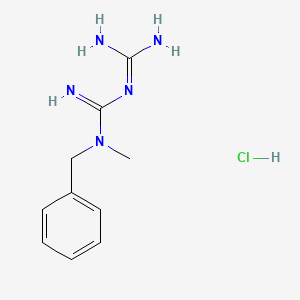
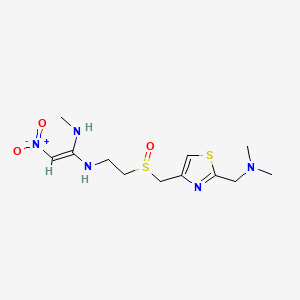
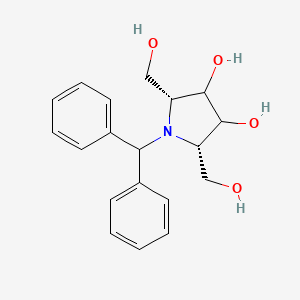

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

